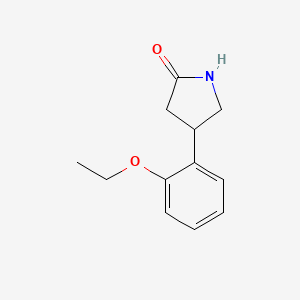

4-(2-Ethoxyphenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2-ethoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)9-7-12(14)13-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

MRUKERBHXSQBNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=O)NC2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

A hypothetical ¹H NMR spectrum of 4-(2-Ethoxyphenyl)pyrrolidin-2-one would be expected to show distinct signals for the protons on the pyrrolidinone ring, the ethoxy group, and the phenyl ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms. For instance, the protons of the ethoxy group (-OCH₂CH₃) would likely appear as a quartet and a triplet. The aromatic protons would exhibit complex splitting patterns in the downfield region of the spectrum, characteristic of a disubstituted benzene (B151609) ring. The protons on the pyrrolidinone ring would show signals corresponding to their specific chemical environments.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The carbonyl carbon of the pyrrolidinone ring would be expected to appear at a significantly downfield chemical shift.

2D NMR experiments are invaluable for establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connections between adjacent protons in the pyrrolidinone ring and the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the entire molecular structure, including the connection of the ethoxyphenyl group to the pyrrolidinone ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the exact molecular formula of a compound by measuring its mass with very high precision. For this compound (C₁₂H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value. The fragmentation pattern observed in the mass spectrum would provide further structural clues, showing how the molecule breaks apart under ionization. For example, characteristic fragments corresponding to the loss of the ethoxy group or cleavage of the pyrrolidinone ring might be observed.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. In the IR spectrum of this compound, characteristic absorption bands would be expected for the following functional groups:

A strong absorption band for the carbonyl (C=O) group of the lactam (pyrrolidinone ring), typically in the range of 1650-1700 cm⁻¹.

N-H stretching vibrations if the lactam nitrogen is not substituted, though in this case it is part of the ring.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C-O stretching vibrations for the ether linkage of the ethoxy group.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Without access to published experimental data, the detailed characterization of this compound remains speculative. Further research and synthesis of this compound are necessary to provide the empirical data required for a complete scientific analysis.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for determining the elemental composition of a novel compound. This analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) in organic compounds. The primary purpose of this analysis is to verify the empirical formula of a synthesized molecule, which represents the simplest whole-number ratio of atoms present in the compound. nih.govyoutube.com By comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the proposed molecular formula, researchers can confirm the compound's elemental makeup and assess its purity. nih.govnih.gov

For the compound this compound, the proposed molecular formula is C₁₂H₁₅NO₂. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 205.25 g/mol .

The theoretical percentages for each element are as follows:

Carbon (C): (12 × 12.011 g/mol ) / 205.25 g/mol × 100% = 70.22%

Hydrogen (H): (15 × 1.008 g/mol ) / 205.25 g/mol × 100% = 7.37%

Nitrogen (N): (1 × 14.007 g/mol ) / 205.25 g/mol × 100% = 6.83%

These calculated values serve as a benchmark for experimental verification. The standard method for obtaining experimental data is combustion analysis. youtube.comeltra.com In this procedure, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed by specific absorbers. The amounts of C and H in the original sample are then determined from the masses of CO₂ and H₂O, respectively. Nitrogen content is typically determined by reducing nitrogen oxides from the combustion process to N₂ gas, which is then measured. eltra.com

For a newly synthesized compound like this compound, the experimental results from elemental analysis are expected to align closely with the theoretical values. According to guidelines set by most scientific journals, a deviation of within ±0.4% is considered acceptable to confirm the structural identity and purity of the sample. nih.govresearchgate.net While specific experimental data for this compound is not detailed in the surveyed literature, the table below presents the required theoretical values for its verification.

**Table 1: Elemental Analysis Data for this compound (Molecular Formula: C₁₂H₁₅NO₂) **

| Element | Theoretical % | Experimental % |

| Carbon (C) | 70.22 | Data not available |

| Hydrogen (H) | 7.37 | Data not available |

| Nitrogen (N) | 6.83 | Data not available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. For 4-(2-Ethoxyphenyl)pyrrolidin-2-one, DFT studies would be employed to determine its optimized three-dimensional geometry, electronic structure, and chemical reactivity descriptors.

Detailed Research Findings: A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would begin by finding the lowest energy conformation of the molecule. tandfonline.com This process yields precise geometric parameters. Following optimization, a wealth of electronic data can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. tandfonline.com

Furthermore, DFT allows for the calculation of a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the lactam ring and the oxygen of the ethoxy group would be expected to be regions of negative potential (red), while the amide proton (if present) and aromatic protons would show positive potential (blue). This provides insight into how the molecule would interact with biological receptors through hydrogen bonding or electrostatic interactions. eurjchem.com Global reactivity descriptors, such as electronegativity, hardness, and softness, can also be calculated to quantify its reactivity profile. tandfonline.com

Illustrative DFT-Calculated Parameters for this compound

This table presents hypothetical data that would be generated from a DFT/B3LYP analysis to illustrate the typical quantum chemical properties of interest.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Electron-donating ability |

| Energy of LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.8 Debye | Molecular polarity and solubility |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Molecular Modeling and Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is crucial for hypothesis generation in drug discovery. For this compound, docking simulations would be used to explore its potential to bind to various biological targets, helping to elucidate its mechanism of action.

Detailed Research Findings: The pyrrolidin-2-one scaffold is a common feature in molecules targeting a range of enzymes and receptors. For instance, various pyrrolidinone derivatives have been successfully docked into the active sites of acetylcholinesterase (AChE), a target for Alzheimer's disease, and cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.govnih.govresearchgate.net

A docking study for this compound would involve preparing its 3D structure and selecting a library of putative protein targets. Using software like Glide or AutoDock, the compound would be flexibly docked into the binding site of each target. The output is a "docking score," an estimation of the binding free energy, and a predicted binding pose. nih.gov A lower (more negative) score generally indicates a more favorable interaction. Analysis of the resulting pose reveals key intermolecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., with serine or tyrosine), π-π stacking with aromatic residues (e.g., tryptophan or phenylalanine), and hydrophobic interactions. acs.org For example, docking might reveal a hydrogen bond between the lactam carbonyl oxygen and a backbone NH group in a receptor, and hydrophobic interactions involving the ethoxyphenyl ring. nih.gov

Illustrative Molecular Docking Results for this compound

This table provides a hypothetical example of docking results against potential biological targets, a common practice in early-stage drug discovery.

| Putative Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Hypothetical Interacting Residues |

|---|---|---|

| Acetylcholinesterase (4EY7) | -8.9 | Tyr124, Trp286 (π-π stacking); Ser293 (H-bond) |

| COX-2 (5KIR) | -9.5 | Arg120 (H-bond); Val523, Leu352 (hydrophobic) |

| ENPP1 (6WFJ) | -7.8 | Lys295 (H-bond); Phe257 (π-π stacking) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling and Lead Generation

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for pyrrolidinone derivatives would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding lead optimization.

Detailed Research Findings: To develop a QSAR model, a dataset of structurally similar compounds with experimentally measured biological activity is required. For example, a study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully developed a QSAR model for their antiarrhythmic activity. nih.gov For this compound, one would need a series of analogs where substitutions are made on the phenyl ring or the pyrrolidinone core, along with their measured activities against a specific target.

Molecular descriptors (physicochemical, electronic, topological) would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create an equation linking these descriptors to activity. nih.gov A robust QSAR model is characterized by strong statistical validation metrics, such as a high squared correlation coefficient (R²) and a high cross-validated R² (Q²). nih.govscispace.com The resulting model can highlight which properties are most influential for activity. For instance, a model might indicate that increased hydrophobicity on the phenyl ring enhances potency, while bulky substituents at another position are detrimental. This information is invaluable for designing the next generation of compounds. scispace.comnih.gov

Conformational Analysis and Energy Landscape Exploration

The biological activity of a flexible molecule like this compound is highly dependent on the conformations it can adopt. Conformational analysis explores the potential shapes of the molecule and their relative energies, providing a map of the conformational energy landscape.

Detailed Research Findings: The pyrrolidinone ring itself is not planar and typically adopts envelope or twist conformations. researchgate.net The orientation of the 2-ethoxyphenyl group relative to the pyrrolidinone ring is governed by the torsion angle of the connecting single bond. Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape. nih.govresearchgate.net In an MD simulation, the molecule's movements are simulated over time, allowing it to sample numerous conformations.

By plotting the potential energy against key dihedral angles, a Ramachandran-like plot can be generated to visualize the low-energy (stable) and high-energy (unstable) conformational regions. Studies on N-substituted pyrrolidines have used computational methods to identify minimum-energy conformers and found a good correlation between calculated and experimental NMR data, validating the theoretical geometries. researchgate.net For this compound, this analysis would reveal the most probable shapes the molecule adopts in solution, which is critical for understanding which conformer is likely responsible for binding to a biological target. frontiersin.org

Intermolecular Interaction Analysis using Hirshfeld Surfaces and Related Methods

Hirshfeld surface analysis is a graphical method used to deconstruct and visualize intermolecular interactions within a crystal lattice. If a single crystal of this compound were grown and analyzed via X-ray diffraction, Hirshfeld analysis would provide quantitative insights into the crystal packing forces.

For related molecular crystals, studies have shown that H···H contacts often make up the largest percentage of interactions. nih.gov For this compound, one would expect to see significant contributions from C-H···O interactions involving the lactam and ether oxygens, which would appear as distinct "wings" on the fingerprint plot. eurjchem.com C-H···π interactions, involving the phenyl ring, would also likely play a role in stabilizing the crystal structure. nih.gov This analysis provides a detailed picture of the non-covalent forces that govern the solid-state structure of the compound.

Research into Biological Interactions and Mechanistic Studies Non Clinical Context

Investigation of Receptor Binding and Modulation in in vitro and in vivo Animal Models

The interaction of 4-(2-Ethoxyphenyl)pyrrolidin-2-one with various receptor systems has been a subject of non-clinical research to elucidate its pharmacological profile. These investigations, conducted in biochemical assays, cellular models, and animal systems, have explored its binding affinity and modulatory effects on several key receptors implicated in a range of physiological processes.

Studies in animal systems have investigated the potential for this compound and structurally related compounds to act as antagonists at alpha-adrenoceptors. The α-adrenergic receptors are involved in regulating neurotransmission and play a role in sedative, analgesic, and anesthetic responses. Research on various substituted piperazine derivatives has demonstrated that specific structural moieties can confer high affinity for α1-adrenoceptors. For instance, compounds possessing a 1-(o-methoxyphenyl)piperazine group have shown potent α1-adrenoceptor affinity in the low nanomolar range in radioligand binding assays using rat cerebral cortex. These studies often assess antagonistic properties by measuring the inhibition of phenylephrine-induced contractions in isolated rat aorta. While direct studies on this compound are not extensively detailed in the provided context, the research into related structures provides a framework for understanding potential α-adrenoceptor interactions. The α2A-adrenergic receptor subtype, in particular, has been identified as a primary mediator of the sedative and analgesic effects of α2AR agonists.

The serotonin 5-HT1A receptor is a key target in neuropharmacology, implicated in mood, cognition, and memory. Biochemical assays are crucial for determining the binding affinity and functional activity of compounds at this receptor. Radioligand binding studies, for example, use selective radiolabeled compounds like [18F]MPPF to measure the displacement by a test compound, thereby determining its binding potential. Such assays have been employed to characterize novel compounds, revealing binding affinities (IC50) in the nanomolar range for potent ligands. The 5-HT1A receptor's activation is linked to the inhibition of adenylyl cyclase through G-protein coupling. While specific data for this compound is not available in the search results, the established methodologies are standard for profiling the modulatory activity of new chemical entities on the 5-HT1A receptor.

Phosphodiesterase type 4 (PDE4) is a critical enzyme in the brain that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger vital for cognitive functions like learning and memory. Inhibition of PDE4 elevates cAMP levels, which is a therapeutic strategy being explored for cognitive enhancement. Rodent brain studies are instrumental in evaluating the efficacy of PDE4 inhibitors. Research has shown that specific PDE4 inhibitors can improve memory in animal models. The PDE4 family has four subtypes (PDE4A, B, C, and D), with PDE4B and PDE4D being highly expressed in the brain. Studies on selective PDE4 inhibitors like roflumilast have demonstrated anti-inflammatory effects in both in vitro microglial cell models and in vivo mouse models of neuroinflammation. These investigations typically measure the reduction of pro-inflammatory cytokines in brain tissue.

The urokinase plasminogen activator receptor (uPAR) is a protein anchored to the cell membrane that plays a significant role in cell migration, adhesion, and tissue remodeling by localizing plasminogen activation to the cell surface. Its expression is often elevated in inflammatory conditions and cancer, making it a therapeutic and diagnostic target. Cellular assays are used to screen for compounds that can inhibit the interaction between urokinase plasminogen activator (uPA) and uPAR. For example, fluorescent probes conjugated with uPAR-binding peptides like AE105 are used to detect uPAR expression on cells. The development of DNA aptamers that can bind to different forms of uPA and block its interaction with uPAR or inhibit its enzymatic activity is an active area of research. These cellular assays are fundamental in identifying and characterizing molecules that target the uPA/uPAR system.

In vitro binding studies are essential for determining the affinity and selectivity of compounds for different opioid receptor subtypes (mu, delta, and kappa). These studies typically involve radioligand competition binding assays using brain membrane homogenates. For instance, the affinity of a test compound for the mu-opioid receptor (MOR) can be determined by its ability to displace a selective radioligand. The binding affinity is usually expressed as the Ki value (equilibrium dissociation constant). Research on fentanyl analogs and other novel compounds has provided extensive data on their binding affinities at the human mu-opioid receptor. These assays are critical first steps in characterizing the pharmacological profile of new chemical entities and understanding their potential as opioid receptor modulators.

Table 1. Summary of Receptor and Enzyme Interactions Investigated

| Target | System/Assay Type | Key Findings/Area of Investigation |

|---|---|---|

| Alpha-Adrenoceptors | Animal Systems (e.g., isolated rat aorta) | Investigation of antagonistic properties of structurally related compounds. |

| Serotonin Receptor (5-HT1A) | Biochemical Assays (e.g., radioligand binding) | Determination of binding affinity and modulation of receptor activity. |

| Phosphodiesterase Type 4 (PDE4) | Rodent Brain Studies | Evaluation of cognitive enhancement and anti-neuroinflammatory effects. |

| Urokinase Plasminogen Activator Receptor (uPAR) | Cellular Assays | Screening for inhibitors of the uPA-uPAR interaction. |

| Opioid Receptors | In vitro Binding Studies | Measurement of binding affinity and selectivity for receptor subtypes. |

| Various Enzymes | Biochemical and Cell-Free Systems | Profiling of inhibitory effects on metabolic enzymes like Cytochrome P450s. |

Enzyme Inhibition Profiling in Biochemical and Cell-Free Systems

The characterization of a compound's effect on various enzymes is a critical component of its preclinical evaluation. Biochemical and cell-free systems provide a controlled environment to assess the inhibitory potential of a compound against a panel of enzymes. This profiling helps to identify potential mechanisms of action and off-target effects. For instance, screening libraries of compounds against key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), is a standard practice. These assays can identify compounds that inhibit specific CYP isoforms, which is crucial for predicting potential drug-drug interactions. Other enzymes, such as acetylcholinesterase and α-glucosidase, are also common targets in enzyme inhibition studies due to their roles in neurotransmission and carbohydrate metabolism, respectively. The results of these assays, often reported as IC50 values, provide a quantitative measure of a compound's inhibitory potency.

GABA-Transaminase (GABA-T) Inhibition

Gamma-aminobutyric acid (GABA) transaminase (GABA-T) is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA. Inhibition of this enzyme can lead to increased GABA levels in the brain. Despite the structural relationship of this compound to other neurologically active compounds, a thorough search of scientific databases and literature has yielded no studies specifically investigating its inhibitory activity against GABA-T. Consequently, there is no available data, such as IC50 values or the mechanism of inhibition (e.g., competitive, non-competitive), to report on this interaction.

Protein Kinase Inhibition in in vitro Assays

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their inhibition is a key area of drug discovery. Numerous studies have explored various heterocyclic compounds as protein kinase inhibitors. However, there is no specific research available that evaluates the effect of this compound on any protein kinase. In vitro assay data, which would be necessary to determine its inhibitory profile against a panel of kinases, has not been published.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibitors are used to treat conditions characterized by cholinergic deficits. While other novel pyrrolidin-2-one derivatives have been assessed for their effects on AChE, no such studies have been conducted or published for this compound. Therefore, its potential as an AChE inhibitor remains unevaluated, and no data on its binding affinity or inhibitory concentration is available.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipid molecules that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is an area of interest for modulating various physiological processes. A review of the current literature indicates that the inhibitory potential of this compound against NAPE-PLD has not been investigated. There are no published research findings or data tables detailing its activity on this enzyme.

Exploration of Cellular and Subcellular Pathway Modulation

Neuroprotective Effects in Experimental Oxidative Stress Models

Given the role of oxidative stress in neurodegenerative diseases, compounds with antioxidant properties are often evaluated for neuroprotective effects in cellular or animal models. These experiments typically involve inducing oxidative stress in neuronal cells and assessing the compound's ability to prevent cell death. Despite the relevance, no studies have been published that specifically examine the neuroprotective effects of this compound in such experimental models. Therefore, its potential to protect neurons from oxidative damage is currently unknown.

Antiproliferative and Apoptotic Activities in Cancer Cell Lines (excluding clinical implications)

Research into the antiproliferative and apoptotic activities of this compound is not extensively detailed in publicly available literature. However, the broader class of pyrrolidinone derivatives has been a subject of investigation for potential anticancer properties. Studies on various substituted pyrrolidinones and related heterocyclic compounds have demonstrated a range of cytotoxic and pro-apoptotic effects across different cancer cell lines.

For instance, novel pyrrolo[1,2-a]quinoxaline derivatives have shown promising cytotoxic potential against several leukemia cell lines, including both lymphoid (Jurkat, U266) and myeloid (K562, U937, HL60) types. nih.govnih.gov Some of these compounds exhibited greater activity than the reference drug, A6730, and showed a degree of selectivity for cancer cells over normal human peripheral blood mononuclear cells. nih.gov Similarly, a newly synthesized pyrrolidine (B122466) analog, (2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol hydrochloride (SS13), demonstrated concentration-dependent cytotoxic and antiproliferative effects on colorectal cancer cell lines Caco-2 and HCT116. researchgate.net The apoptotic effects of SS13 were linked to the activation of both intrinsic and extrinsic pathways, involving the activation of caspases-3/7 and -8, cleavage of PARP, and dysregulation of Bcl-2 family proteins. researchgate.net

Apoptosis, or programmed cell death, is a critical process for eliminating abnormal cells, and its dysregulation is a hallmark of cancer. mdpi.com The apoptotic pathway is a significant target in cancer therapy. mdpi.com Compounds that can induce apoptosis in cancer cells are of considerable interest. For example, the small molecule 1-ethoxy-3-(3,4-methylenedioxyphenyl)-2-propanol was found to induce apoptosis in A549 human lung cancer cells by up-regulating the p53 protein and activating caspase-3. nih.gov

While these findings relate to analogues and other derivatives, they underscore the potential of the pyrrolidinone scaffold as a basis for the development of new antiproliferative agents. Direct studies on this compound are required to ascertain its specific activity in this context.

Table 1: Cytotoxic Activity of Selected Pyrrolidine and Related Heterocyclic Derivatives

| Compound Class | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]quinoxalines | Jurkat, U266, K562, U937, HL60 | Promising cytotoxic potential | nih.govnih.gov |

| (2S,3S,4R)-2-Tridecylpyrrolidine-3,4-diol hydrochloride (SS13) | Caco-2, HCT116 | Concentration-dependent cytotoxicity and apoptosis induction | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Influence on Nitric Oxide (NO) Production and Related Pathways

The specific influence of this compound on nitric oxide (NO) production and its associated pathways has not been detailed in the available research. However, studies on other pyrrolidine-containing compounds suggest that this chemical family can interact with inflammatory pathways where NO plays a crucial role. For example, the compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) was found to inhibit the production of inducible nitric oxide synthase (iNOS). nih.gov This inhibition was part of a broader suppressive effect on Toll-like receptor (TLR) signaling pathways, which are key in the innate immune response and inflammation. nih.gov FPP was shown to inhibit the activation of NF-κB and IRF3, which are critical transcription factors for the expression of inflammatory mediators like iNOS. nih.gov

This suggests that the pyrrolidinone scaffold can be modified to influence NO-related pathways, which are significant in various physiological and pathological processes, including inflammation and neurotransmission. Further investigation is needed to determine if this compound possesses similar inhibitory activities on NO production.

Impact on Long-Term Potentiation (LTP) in Animal Brains

There is currently no specific information available regarding the impact of this compound on long-term potentiation (LTP) in animal brains. LTP is a form of synaptic plasticity that is widely considered to be one of the major cellular mechanisms underlying learning and memory. neuroscirn.org It involves a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov

Research has shown that LTP can be modulated by various factors and chemical compounds. For example, studies on chronic cerebral hypoperfusion in rats, a model for vascular dementia, have demonstrated that cholinergic transmission plays a crucial role in LTP impairment. neuroscirn.org The administration of cholinergic agonists was found to enhance LTP in this model. neuroscirn.org Conversely, treatments like the antibiotic ceftriaxone have been shown to attenuate LTP in the hippocampus of young rats, an effect linked to the weakening of NMDAR-dependent signaling. mdpi.com Given the importance of LTP in cognitive function, understanding how novel compounds like this compound might affect this process is a critical area for future neuroscience research.

Structure-Activity Relationship (SAR) Investigations and Pharmacophore Development

Elucidation of Key Pharmacophoric Features for Biological Interaction

Pharmacophore modeling is a crucial tool in drug discovery that defines the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target. nih.govchemrxiv.org For the this compound scaffold, specific pharmacophore models are not yet established in the literature. However, SAR studies on related heterocyclic structures provide insights into the key features that often govern biological activity.

In general, SAR studies aim to identify which parts of a molecule are essential for its biological effects and which parts can be modified. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the arrangement of sulfo and amino groups in the benzothiazine ring was found to significantly impact analgesic activity. mdpi.com For synthetic flavones, the substitution pattern on the A and B rings was critical for their ability to inhibit nitric oxide production. nih.gov Specifically, 5,7-dihydroxyflavones with dihydroxy or hydroxy/methoxy groups on the B-ring at the 2',3' or 3',4' positions showed the strongest inhibition. nih.gov

These examples highlight the importance of substituent positions and the electronic and steric properties of different functional groups in determining the biological activity of a compound series. For this compound, key pharmacophoric features would likely involve the pyrrolidin-2-one core, the ethoxy group, and the phenyl ring, with their spatial orientation being critical for target interaction.

Impact of Stereochemistry on Biological Profile

Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as different enantiomers or diastereomers can have vastly different interactions with chiral biological targets like proteins and receptors. mdpi.com The pyrrolidinone ring is a common feature in many natural and synthetic compounds, and its derivatives are often chiral. researchgate.netmdpi.com

The anticonvulsant activity of some 2-pyrrolidone derivatives has been shown to depend on the substitution at the 3-position, and the presence of an asymmetric center often enhances this activity. researchgate.net A study on nature-inspired 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for their uptake via an L-amino acid transport system. mdpi.com This highlights that stereoselectivity can affect not only target binding but also pharmacokinetic properties like membrane permeability. mdpi.com

For this compound, the carbon at the 4-position of the pyrrolidinone ring is a chiral center. Therefore, it exists as two enantiomers, (R)-4-(2-Ethoxyphenyl)pyrrolidin-2-one and (S)-4-(2-Ethoxyphenyl)pyrrolidin-2-one. It is highly probable that these enantiomers exhibit different biological profiles, and their separation and individual biological evaluation would be essential to fully understand the compound's therapeutic potential.

Ligand Efficiency and Drug-likeness Assessment in Early-Stage Research

In the early stages of drug discovery, metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are used to assess the quality of hit and lead compounds. nih.gov LE is a measure of the binding energy per heavy atom of a molecule, while LLE relates potency to lipophilicity. These metrics help in selecting compounds that are more likely to be developed into successful drugs by optimizing for potency while controlling physicochemical properties like molecular weight and lipophilicity. nih.gov

An analysis of marketed drugs compared to compounds reported to bind to the same targets revealed that drugs are often differentiated by higher potency, LE, and LLE, as well as lower carboaromaticity. nih.gov This indicates that optimizing these efficiency metrics during the lead optimization process is a valuable strategy.

The assessment of "drug-likeness" involves evaluating a compound's physicochemical properties to predict if it has characteristics similar to existing oral drugs. While specific data for this compound is not available, its structure suggests properties that would be considered in such an assessment. The pyrrolidin-2-one moiety is a polar, hydrogen-bond-accepting group, while the ethoxyphenyl group contributes to its lipophilicity. A balance of these properties is crucial for achieving good oral bioavailability and a favorable pharmacokinetic profile. Early-stage research would involve calculating these properties and comparing them to established ranges for drug-like molecules to guide further chemical modifications.

Analytical and Bioanalytical Methodologies in Chemical and Biological Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of 4-(2-Ethoxyphenyl)pyrrolidin-2-one. These techniques are crucial for assessing the purity of the compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyrrolidinone derivatives. researchgate.net

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. researchgate.net The pH of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation and peak shape. researchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is often suitable for the quantification of a single compound. mfd.org.mk Detection is commonly performed using a UV/VIS detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of Pyrrolidinone Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on common practices for related compounds and should be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC), including Reversed-Phase TLC for Physicochemical Parameter Determination

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative analysis of this compound. libretexts.org It is valuable for monitoring reaction progress, assessing compound purity, and identifying compounds by comparing their retention factor (Rf) values to that of a standard. libretexts.orgoperachem.com The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

In a typical TLC setup, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. youtube.com The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. operachem.com Visualization of the spots can be achieved under UV light or by using specific staining reagents. libretexts.orgoperachem.com

Reversed-phase TLC (RP-TLC) can also be utilized, particularly for determining physicochemical parameters like the dissociation constant (pKa). researchgate.net In RP-TLC, a non-polar stationary phase is used with a polar mobile phase. By analyzing the chromatographic behavior of the compound at different pH values, its pKa can be estimated. researchgate.net

Determination of Physicochemical Parameters Relevant to Research Investigations

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems.

Dissociation Constants (pKa) using Potentiometric and Chromatographic Methods

The dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. dergipark.org.tr This property significantly influences a compound's solubility, absorption, and distribution. dergipark.org.tr

Potentiometric Titration: This is a classical and highly accurate method for pKa determination. nih.govpsu.edu It involves titrating a solution of the compound with a standardized acid or base and monitoring the pH changes with a pH meter. dergipark.org.trcreative-bioarray.com The pKa is determined from the inflection point of the resulting titration curve. dergipark.org.trcreative-bioarray.com For accurate results, the potentiometer should be calibrated with standard buffers, and the ionic strength of the solution should be kept constant. creative-bioarray.comwho.int This method is suitable for pure compounds but can be challenging for substances with low water solubility. nih.gov

Chromatographic Methods: HPLC and RP-TLC can also be employed to determine pKa values, especially for compounds that are sparingly soluble in water. mfd.org.mkresearchgate.net In these methods, the retention time or Rf value of the compound is measured as a function of the mobile phase pH. nih.govpsu.edu A sigmoidal relationship is typically observed between retention and pH, and the pKa can be derived from the inflection point of this curve. nih.gov These chromatographic methods offer the advantage of requiring smaller amounts of the compound. researchgate.net

Table 2: Comparison of Methods for pKa Determination

| Method | Principle | Advantages | Disadvantages |

| Potentiometric Titration | Measures pH change during acid-base titration. creative-bioarray.com | High precision and accuracy for pure, soluble compounds. psu.edu | Requires larger amounts of pure compound; difficult for poorly soluble substances. nih.gov |

| HPLC | Relates retention time to mobile phase pH. researchgate.net | Requires small sample amounts; suitable for impure and poorly soluble compounds. researchgate.net | Can be more time-consuming and may require method development. mfd.org.mk |

| Reversed-Phase TLC | Correlates Rf value with the pH of the mobile phase. researchgate.net | Simple, rapid, and requires minimal sample. researchgate.net | Generally less precise than potentiometric or HPLC methods. |

Lipophilicity (logP/logD) Assessment for Membrane Permeability Predictions

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a compound's ability to cross biological membranes. acdlabs.comnih.gov

logP represents the partitioning of the neutral (unionized) form of a compound between an immiscible organic solvent (typically n-octanol) and water. nih.gov

logD is the partition coefficient at a specific pH and takes into account both the ionized and unionized forms of the compound. acdlabs.com For ionizable compounds, logD is a more physiologically relevant parameter. acdlabs.com

Experimental determination of logP/logD is often done using the shake-flask method, where the compound is partitioned between n-octanol and a buffered aqueous solution. nih.gov The concentration of the compound in each phase is then measured to calculate the partition coefficient. Chromatographic methods, such as RP-HPLC, can also be used to estimate lipophilicity by correlating retention time with the logP/logD of a series of standard compounds. nih.govnih.gov Computational models are also widely used to predict logP and logD values based on the molecular structure. nih.gov

Quantitative Analysis of this compound and Metabolites in in vitro and in vivo Research Samples

To understand the pharmacokinetic profile and metabolic fate of this compound, robust bioanalytical methods are required for its quantification, along with its metabolites, in biological matrices such as plasma, urine, and tissue homogenates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and specificity. fda.gov An analytical method for a related compound, N-methyl-2-pyrrolidone, in bovine liver involved extraction with methanol (B129727) and acetonitrile, followed by separation using HPLC and detection by positive electrospray tandem mass spectrometry. fda.gov Quantitation was achieved using an internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. fda.gov

The metabolism of pyrrolidinone-containing compounds can involve several biotransformation pathways. For instance, studies on other pyrrolidinone derivatives have shown that metabolism can occur through β-keto reduction, oxidation of the pyrrolidine (B122466) ring to form a lactam, and hydroxylation. researchgate.net Phase II metabolism often involves glucuronidation of hydroxylated metabolites. researchgate.net

The identification and quantification of these potential metabolites of this compound in in vitro (e.g., liver microsomes, hepatocytes) and in vivo (e.g., plasma, urine from animal studies) samples are crucial for a complete understanding of its disposition. nih.gov This requires the development of specific extraction procedures and highly sensitive LC-MS/MS methods capable of separating and detecting the parent compound and its various metabolic products.

Future Research Directions and Translational Perspectives Within Pre Clinical Frameworks

Development of Novel and Sustainable Synthetic Strategies for Pyrrolidin-2-one Derivatives

The synthesis of pyrrolidin-2-one derivatives has traditionally relied on methods such as the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. researchgate.net However, future research must prioritize the development of more efficient, sustainable, and versatile synthetic methodologies to create a diverse library of analogues based on the 4-(2-Ethoxyphenyl)pyrrolidin-2-one template.

Key areas of exploration include:

Catalytic Cycloaddition Reactions: The use of [3+2] cycloaddition reactions, particularly with in situ generated azomethine ylides, has emerged as a powerful strategy for constructing highly substituted and stereochemically complex pyrrolidine (B122466) rings, including spiro-pyrrolidine systems. nih.govrsc.org Future work could adapt these methods to incorporate the 2-ethoxyphenyl moiety, enabling the creation of novel spirocyclic derivatives.

C-H Functionalization: Direct C-H functionalization of the pyrrolidine core represents a highly atom-economical approach to introduce molecular complexity. acs.org Methods involving intermolecular hydride transfer to generate an imine intermediate, which is then trapped by an organometallic reagent, could be applied to modify the scaffold of this compound at specific positions without the need for pre-functionalized starting materials. acs.org

Iridium-Catalyzed Reductive Processes: Recent advances have shown that iridium complexes can catalyze the reductive generation of azomethine ylides from stable lactam precursors. acs.org This allows for subsequent cycloaddition reactions under mild conditions, offering a pathway to complex pyrrolidine architectures that would be otherwise difficult to access. acs.org Applying this to this compound could yield a range of novel analogues for biological screening.

Table 1: Summary of Synthetic Strategies for Pyrrolidin-2-one Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Lactamization | Condensation of a primary amine with γ-butyrolactone (GBL) or similar precursors. researchgate.net | Direct, traditional method for forming the core ring. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form the five-membered ring. nih.govrsc.org | High control over stereochemistry, access to complex spirocycles. |

| C-H Functionalization | Direct modification of C-H bonds on the pyrrolidine ring. acs.org | High atom economy, avoids pre-functionalization steps. |

| Iridium Catalysis | Reductive generation of reactive intermediates from the lactam core for further reactions. acs.org | Mild reaction conditions, access to unique structures. |

Identification and Validation of New Molecular Targets and Pathways for This Chemical Class

While the specific molecular targets of this compound are not extensively defined, research on analogous structures provides a clear roadmap for future investigation. Pyrrolidin-2-one derivatives have been successfully developed as inhibitors for several key enzymes and protein-protein interactions implicated in disease.

Future research should focus on validating whether this compound or its rationally designed analogues can modulate the following targets:

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for managing Alzheimer's disease. nih.gov Several pyrrolidin-2-one derivatives have been designed and synthesized as potent AChE inhibitors, suggesting this is a promising avenue for investigation. nih.govresearchgate.net

Autotaxin (ATX): ATX is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in inflammation, fibrosis, and cancer. nih.gov Novel pyrrolidinone derivatives, including boronic and carboxylic acids, have been identified as potent ATX inhibitors, highlighting the potential of this scaffold to target the ATX-LPA axis. nih.gov

MDM2-p53 Interaction: The p53 tumor suppressor is negatively regulated by Murine Double Minute 2 (MDM2). scispace.com Disrupting this interaction is a key strategy in oncology. Spiro-oxindole-pyrrolidine derivatives have been shown to inhibit the MDM2-p53 interaction, indicating that this is another valuable therapeutic target for this chemical class. scispace.comresearchgate.net

Application of Advanced Computational Approaches for Rational Design and Optimization of Research Probes

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, these approaches can guide the synthesis of new analogues with improved potency and selectivity for specific biological targets.

Future pre-clinical frameworks should integrate the following computational methods:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help predict the biological activity of newly designed compounds before their synthesis. nih.govresearchgate.net These models identify the key structural features (e.g., steric, electronic) that are critical for activity.

Molecular Docking: Docking studies, using techniques like extra-precision docking, can predict the binding mode and affinity of this compound analogues within the active site of a target protein, such as AChE or MDM2. nih.govscispace.com This provides crucial insights into the specific molecular interactions that drive binding.

Molecular Dynamics (MD) Simulations: MD simulations, often run for extended periods (e.g., 100 ns), can assess the stability of the ligand-protein complex over time. nih.govresearchgate.net This method provides a more dynamic picture of the binding event than static docking poses.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of a ligand to its target, offering a more accurate prediction of binding affinity. researchgate.net

Table 2: Potential Targets and Applicable Computational Methods

| Potential Molecular Target | Associated Disease Area | Relevant Computational Methods |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 3D-QSAR, Molecular Docking, MD Simulations. nih.gov |

| Autotaxin (ATX) | Inflammation, Cancer, Fibrosis | Molecular Docking, Pharmacophore Modeling. nih.gov |

| MDM2-p53 Interaction | Cancer | 3D-QSAR, Molecular Docking, MD Simulations, MM-GBSA. scispace.comresearchgate.net |

Utilization of this compound and Its Analogues as Chemical Tools for Biological System Probing

Beyond their potential as therapeutic agents, well-characterized molecules can serve as chemical probes to investigate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to perturb a specific protein or pathway and observe the downstream effects.

A key future direction is the development of this compound or a closely related analogue into a validated chemical probe. For instance, an analogue that potently and selectively inhibits ATX could be used in pre-clinical cell culture and animal models to:

Elucidate the specific roles of the ATX-LPA signaling axis in tumor progression and metastasis. nih.gov

Investigate the contribution of this pathway to inflammatory responses in diseases like arthritis or fibrosis.

Validate ATX as a druggable target for these conditions.

Exploration of Unconventional Reactivity and Transformations of the Pyrrolidin-2-one Core

Pushing the boundaries of known chemical reactions can lead to the discovery of molecules with novel three-dimensional shapes and unexpected biological activities. The pyrrolidin-2-one core is ripe for such exploration.

Future research should investigate unconventional transformations such as:

Spirocycle Formation: Expanding on known cycloaddition strategies to create diverse spiro-heterocycles where the pyrrolidin-2-one ring is fused to other ring systems. nih.govresearchgate.net The rigid, three-dimensional nature of spirocycles is often advantageous for binding to protein targets.

Ring Expansion and Rearrangement: Investigating reactions that could expand or rearrange the pyrrolidin-2-one core, potentially leading to new heterocyclic scaffolds.

Nitrogen-Atom Insertion: Exploring novel reactions, such as those involving cyclic isodiazenes, that could lead to the insertion of atoms into the pyrrolidine backbone, fundamentally altering its structure and properties. acs.org

By pursuing these advanced synthetic strategies, researchers can generate a new wave of chemical entities for biological screening and probe development, built upon the promising this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Ethoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Synthesis of pyrrolidin-2-one derivatives typically involves coupling reactions between pyrrolidin-2-one and aryl halides. For analogs like 1-(4-fluorophenyl)pyrrolidin-2-one, nucleophilic aromatic substitution (e.g., using 2-pyrrolidinone with para-substituted aryl halides) yields ~59–85%, depending on the leaving group (iodine > bromine) and solvent polarity . For this compound, similar methods may apply, with ethoxy group stability requiring inert atmospheres to prevent demethylation. Optimization of base (e.g., NaH vs. K₂CO₃) and temperature (60–100°C) is critical to minimize side reactions like oxidation or dimerization.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : H and C NMR can confirm regioselectivity of the ethoxyphenyl substitution and pyrrolidinone ring conformation .

- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of crystal packing and hydrogen-bonding interactions, crucial for structure-activity relationship (SAR) studies .

- Density Functional Theory (DFT) : Calculations using functionals like B3LYP/6-31G* predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and correlate with experimental NMR/IR data .

Q. What safety protocols should be followed when handling this compound in the lab?

- Respiratory protection : Use EU-standard P1 or P3 respirators to avoid inhalation of fine powders .

- Skin protection : Nitrile gloves (tested to EN374) and lab coats prevent dermal exposure, as pyrrolidinone derivatives may cause irritation .

- Waste disposal : Follow P501 guidelines (dispose of contents/container via approved hazardous waste protocols) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound?

DFT-based studies (e.g., using Gaussian or ORCA) can analyze transition states for reactions like ring-opening or ethoxy group cleavage. For example, discrepancies in reaction yields (e.g., 59% vs. 85% for fluorophenyl analogs) may arise from solvent effects or steric hindrance not captured in initial models. Incorporating solvent parameters (e.g., PCM model) and van der Waals corrections improves accuracy .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Pyrrolidin-2-one derivatives exhibit activity as α₁-adrenolytic agents (e.g., antiarrhythmic S-61/S-73) or synaptic vesicle glycoprotein (SV2A) modulators (e.g., UCB-J). The ethoxyphenyl group may enhance lipophilicity, improving blood-brain barrier penetration. Target validation could involve:

Q. How can researchers address contradictions in synthetic yields reported for pyrrolidin-2-one derivatives?

Contradictions often stem from:

- Reagent purity : Trace moisture reduces coupling efficiency; use molecular sieves or anhydrous solvents .

- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) may outperform CuI in Ullmann-type couplings for aryl ethers .

- Workup procedures : Column chromatography vs. recrystallization impacts recovery of polar byproducts .

Q. What strategies optimize SAR studies for this compound derivatives?

- Substituent variation : Replace ethoxy with methoxy, fluorine, or amino groups to assess electronic effects on target binding .

- Scaffold hopping : Compare pyrrolidin-2-one with piperidin-2-one or azetidin-2-one cores to evaluate ring size impact .

- Pharmacokinetic profiling : Microsomal stability assays (e.g., liver microsomes) and LogP measurements guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.